methyl 1-methyl-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 1-methyl-1H-pyrrole-3-carboxylate is an organic compound with the molecular formula C7H9NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-methyl-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with methylamine in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the large-scale application of the aforementioned synthetic route. The process is optimized to ensure high yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under controlled conditions.
Major Products Formed
Oxidation: Pyrrole-3-carboxylic acid derivatives.
Reduction: Pyrrole-3-methanol derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Methyl 1-methyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of methyl 1-methyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound derivatives .
Comparison with Similar Compounds
Similar Compounds
Pyrrole-3-carboxylic acid: A closely related compound with similar chemical properties but different reactivity due to the absence of the methyl ester group.
N-Methylpyrrole: Another derivative of pyrrole, differing in the position and nature of the substituents on the pyrrole ring.
Pyrrole-2-carboxylic acid: Similar in structure but with the carboxylate group at a different position on the pyrrole ring.
Uniqueness
Methyl 1-methyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other pyrrole derivatives. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring precise chemical behavior .
Biological Activity
Methyl 1-methyl-1H-pyrrole-3-carboxylate is a compound belonging to the pyrrole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data tables and case studies.
Overview of this compound
This compound has garnered attention due to its structural characteristics, which allow it to interact with various biological targets. Its molecular formula is , and it features a pyrrole ring that is crucial for its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors in biological systems. The compound may form covalent bonds with nucleophilic residues in proteins, while the pyrrole ring can engage in π-π interactions with aromatic amino acids, influencing enzyme activity and cellular signaling pathways.
Antimicrobial Activity
This compound has shown significant antimicrobial properties. A study focused on various pyrrole derivatives indicated that compounds with similar structures exhibited antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from to , demonstrating promising potential as antibacterial agents .
Anticancer Properties
Research has also highlighted the anticancer potential of pyrrole derivatives, including this compound. In vitro studies have shown that certain derivatives induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of cell cycle regulation and apoptosis pathways.
Data Table: Biological Activity Summary
Activity | Target Organism/Cell Line | Effect | MIC (μg/mL) |
---|---|---|---|
Antibacterial | Staphylococcus aureus | Growth inhibition | 3.12 - 12.5 |
Antibacterial | Escherichia coli | Growth inhibition | 3.12 - 12.5 |
Anticancer | Various cancer cell lines | Induction of apoptosis | Not specified |
Case Study 1: Antimicrobial Evaluation
In a study conducted by Zhang et al., various pyrrole derivatives were synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound was part of a series that showed significant antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Case Study 2: Anticancer Activity Assessment
A separate investigation assessed the anticancer effects of methyl pyrrole derivatives on human cancer cell lines. The results indicated that these compounds could effectively reduce cell viability through apoptosis induction mechanisms, highlighting their potential as therapeutic agents in cancer treatment.
Properties
IUPAC Name |
methyl 1-methylpyrrole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-8-4-3-6(5-8)7(9)10-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIFRBWRVMAKDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627970 | |
Record name | Methyl 1-methyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40611-74-3 | |
Record name | Methyl 1-methyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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